Emodepside

Übersicht

Beschreibung

It is effective against a variety of gastrointestinal nematodes and is primarily used in veterinary medicine for the treatment of parasitic infections in cats and dogs . Emodepside is a semi-synthetic derivative of PF1022A, a natural product isolated from the fungus Mycelia sterilia, which inhabits the leaves of Camellia japonica .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Emodepside wird synthetisiert, indem ein Morpholinring an der para-Position jeder der beiden D-Phenylmilchsäuren in PF1022A angebracht wird . Die Synthese umfasst die folgenden Schritte:

- Isolierung von PF1022A aus Mycelia sterilia.

- Chemische Modifikation von PF1022A, um die Morpholinringe einzuführen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Fermentation von Mycelia sterilia zur Herstellung von PF1022A, gefolgt von chemischer Synthese zur Modifikation von PF1022A zu this compound. Der Prozess erfordert eine präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Degradation Under Stress Conditions

Forced degradation studies reveal sensitivity to environmental factors :

Table 2: Degradation Profiles Under Stress Conditions

Solutions in acetonitrile or methanol show higher stability than aqueous buffers, with DMSO stock solutions (2–10 mM) remaining stable for two weeks at -20°C .

Solubility and Partitioning

This compound exhibits pH-dependent aqueous solubility and high lipophilicity:

Table 3: Solubility in Different Solvents

Lipid solubility contributes to enterohepatic recycling and prolonged half-life (>500 hours in humans) .

Stability in Formulations

This compound’s stability varies by formulation, impacting pharmacokinetics:

Table 4: Formulation Stability and Bioavailability

| Formulation | Relative Bioavailability | Key Stability Challenges |

|---|---|---|

| Liquid (LSF) | 100% (reference) | Oxidation in aqueous media |

| Immediate-release tablet | 11.7–35% | Polymorphic transitions during storage |

Food intake slows absorption but increases bioavailability by 30–50% in humans due to enhanced lipid-mediated uptake .

Metabolic Reactions

This compound undergoes minimal hepatic metabolism, with >80% excreted unchanged in feces . Minor pathways include:

No clinically significant drug-drug interactions have been reported, attributed to its stability and low metabolic turnover .

Wissenschaftliche Forschungsanwendungen

Emodepside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Octadepsipeptiden zu untersuchen.

Biologie: Untersucht wegen seiner Auswirkungen auf die Physiologie und das Verhalten von Nematoden.

Industrie: In der Veterinärmedizin zur Behandlung von parasitären Infektionen bei Haustieren eingesetzt.

5. Wirkmechanismus

. Diese Bindung aktiviert einen Signaltransduktionsweg, der G-Protein und Phospholipase-C beinhaltet und zur Mobilisierung von Diacylglycerol führt. Diacylglycerol aktiviert dann Proteine wie UNC-13 und Synaptobrevin, die eine entscheidende Rolle bei der Funktion der präsynaptischen Vesikel spielen. Das Endergebnis ist die Freisetzung eines nicht identifizierten Transmitters, der eine schlaffe Lähmung in der Pharynx und der Körpermuskulatur des Nematoden induziert .

Ähnliche Verbindungen:

PF1022A: Der natürliche Vorläufer von this compound, isoliert aus Mycelia sterilia.

Ivermectin: Ein weiteres Anthelminthikum, das zur Behandlung von parasitären Infektionen eingesetzt wird.

Milbemycinoxim: Ein breitspektriges Anthelminthikum, das in der Veterinärmedizin eingesetzt wird.

Vergleich: this compound ist aufgrund seines neuartigen Wirkmechanismus unter Einbeziehung von Latrophilin-Rezeptoren einzigartig, der es ermöglicht, gegen Nematoden wirksam zu sein, die gegen andere Anthelminthika resistent sind . Im Gegensatz zu Ivermectin, das in erster Linie Glutamat-gesteuerte Chloridkanäle angreift, bietet die Wirkung von this compound auf Latrophilin-Rezeptoren einen alternativen Weg zur Nematodenkontrolle .

Wirkmechanismus

. This binding activates a signal transduction pathway involving G-protein and phospholipase-C, leading to the mobilization of diacylglycerol. Diacylglycerol then activates proteins such as UNC-13 and synaptobrevin, which play crucial roles in presynaptic vesicle functioning. The final result is the release of an unidentified transmitter that induces flaccid paralysis in the nematode’s pharynx and somatic musculature .

Vergleich Mit ähnlichen Verbindungen

PF1022A: The natural precursor of emodepside, isolated from Mycelia sterilia.

Ivermectin: Another anthelmintic drug used for the treatment of parasitic infections.

Milbemycin oxime: A broad-spectrum anthelmintic used in veterinary medicine.

Comparison: this compound is unique due to its novel mechanism of action involving latrophilin receptors, which allows it to be effective against nematodes resistant to other anthelmintics . Unlike ivermectin, which primarily targets glutamate-gated chloride channels, this compound’s action on latrophilin receptors provides an alternative pathway for nematode control .

Biologische Aktivität

Emodepside is a novel anthelmintic compound that has garnered attention for its efficacy against a wide range of nematode parasites affecting both animals and humans. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical applications, supported by case studies and detailed research findings.

This compound primarily targets the neuromuscular system of nematodes. It acts as an agonist of the SLO-1 potassium channels, leading to hyperpolarization and subsequent paralysis of the parasite. Studies have shown that this compound's effects are mediated through multiple pathways:

- SLO-1 Channel Activation : this compound activates SLO-1 channels, which are critical for neuromuscular function in nematodes. This activation results in increased potassium currents that inhibit muscle contraction, leading to paralysis .

- Latrophilin Receptors : The compound also interacts with latrophilin receptors, which are involved in neurosecretion and neuronal development. This interaction may contribute to this compound's anthelmintic effects .

- Pharyngeal Pumping Inhibition : this compound has been shown to inhibit pharyngeal pumping in Caenorhabditis elegans, further demonstrating its impact on nematode feeding and survival .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in various animal models. Key findings include:

- Absorption and Distribution : Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations observed within hours. In cats, a secondary peak occurs after several days due to redistribution from fat tissues .

- Half-Life : In human clinical trials, this compound exhibited a prolonged half-life exceeding 500 hours in fasting conditions, indicating its potential for sustained therapeutic effects against chronic infections like onchocerciasis .

- Impact of Food : The absorption rate is significantly influenced by food intake; for instance, dogs demonstrate faster absorption when fed compared to fasting states .

Clinical Applications

This compound is currently being evaluated for its effectiveness against various nematodes in both veterinary and human medicine. Notable applications include:

- Treatment of Onchocerciasis : this compound has shown macrofilaricidal activity against Onchocerca volvulus, the causative agent of river blindness. Clinical trials are underway to assess its safety and efficacy in humans .

- Broad-Spectrum Anthelmintic Use : The compound is effective against a range of nematodes affecting dogs and cats, including those resistant to traditional treatments like ivermectin .

Case Studies

Several case studies highlight the effectiveness of this compound in treating parasitic infections:

- Veterinary Application : A study involving horses demonstrated that treatment with this compound significantly reduced fecal egg counts of small strongyles (Cyathostominae), showcasing its efficacy as an anthelmintic .

- Human Trials : Phase I clinical trials indicated that this compound was well-tolerated among participants, with mild adverse events reported. The pharmacokinetic modeling suggested a favorable profile for treating chronic infections .

Summary Table of Research Findings

Eigenschaften

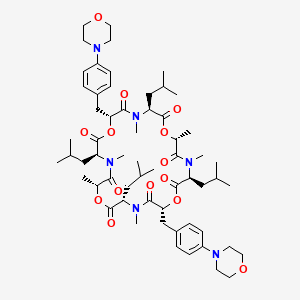

IUPAC Name |

(3S,6R,9S,12R,15S,18R,21S,24R)-4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47+,48+,49+,50+,51-,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQMTKVVAMWKNY-YSXLEBCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H90N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165799 | |

| Record name | Emodepside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1119.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155030-63-0 | |

| Record name | Emodepside [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155030630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodepside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emodepside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclo[(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMODEPSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ647Y5GC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.